molecular formula C26H27N3O3S B2806684 8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627049-71-2

8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2806684
CAS No.: 627049-71-2
M. Wt: 461.58
InChI Key: PIABEIUZOKXXHA-UHFFFAOYSA-N
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Description

8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27N3O3S and its molecular weight is 461.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Syntheses and Derivatives : A study by Harutyunyan et al. (2019) explored one-pot condensation methods to create new substituted derivatives of tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones, including those similar to the specified compound, indicating a method for efficient synthesis of such compounds (Harutyunyan et al., 2019).
  • Synthesis Utilizing Bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) : Diab et al. (2021) developed a series of compounds linked to various cores utilizing bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) as precursors, demonstrating the versatility in synthesizing structurally diverse compounds (Diab et al., 2021).

Biological Applications and Studies

  • DNA Photocleavage and Binding Studies : Ragheb et al. (2022) investigated the DNA photocleavage capabilities and binding affinities of bis(sulfanediyl)bis(tetrahydro‐5‐deazaflavin) analogs, including those structurally related to the compound , suggesting potential applications in DNA interaction studies (Ragheb et al., 2022).

Multicomponent Reactions and Heterocyclic Compounds

  • Novel Hybrid Molecules Synthesis : Another study by Diab et al. (2021) reported on the synthesis of novel hybrid molecules, where compounds like the one mentioned were used as precursors, highlighting the potential for creating a wide range of heterocyclic compounds (Diab et al., 2021).
  • Heterocyclic Compound Synthesis : Research by Hovsepyan et al. (2018) focused on synthesizing new pyrimido[4,5-b]quinoline derivatives, demonstrating the role of such compounds in creating valuable heterocyclic structures for various applications (Hovsepyan et al., 2018).

Properties

IUPAC Name

8,8-dimethyl-5-(5-methylfuran-2-yl)-2-[(4-methylphenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-14-5-8-16(9-6-14)13-33-25-28-23-22(24(31)29-25)21(19-10-7-15(2)32-19)20-17(27-23)11-26(3,4)12-18(20)30/h5-10,21H,11-13H2,1-4H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIABEIUZOKXXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC=C(O5)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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